
(4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride
Descripción general
Descripción
(4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride, otherwise known as FMPMH, is a novel compound that has been studied for its potential applications in the field of scientific research. FMPMH is a derivative of aniline, and is a type of amine that has been studied for its ability to interact with a variety of different molecules, which makes it an attractive molecule for research.
Aplicaciones Científicas De Investigación
Antibacterial Activity
(4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride, when condensed with aromatic aldehydes and ketones and then reduced, produces secondary propanaryl-amines. These compounds, in the form of oxalates and hydrochlorides, exhibit significant antibacterial activity, as reported by Arutyunyan et al. (2017) in the Russian Journal of General Chemistry.
Chiral Discrimination and Separation
A study by Bereznitski et al. (2002) demonstrated the separation of enantiomers of a related compound on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. The retention of enantiomers was primarily influenced by weak hydrogen bonds and other interactions, offering insights into chiral discrimination techniques. This study was published in Enantiomer.
Fluorescent pH Sensors
Triphenylamine derivatives, functionalized with fluorophenyl and methoxyphenyl groups, have been synthesized and characterized for their pH-dependent absorptions and emissions. These compounds, including those with fluorophenyl groups, could serve as fluorescent pH sensors, as detailed by Hu et al. (2013) in Chemistry, an Asian journal.
Organic Light-Emitting Diodes (OLEDs)
The transport and luminescence properties of naphthyl phenylamine (NPA) compounds, including those with fluorophenyl and methoxyphenyl groups, were studied by Tong et al. (2004) in Synthetic Metals. These compounds were incorporated into OLEDs, emitting in the range of 420-440 nm, indicating potential applications in display technologies.
Proton Exchange Membranes
In the context of fuel cell applications, copoly(arylene ether sulfone)s containing methoxyphenyl groups have been developed. These copolymers, as detailed by Wang et al. (2012) in the Journal of Membrane Science, exhibit high proton conductivities and low methanol permeabilities, making them suitable for proton exchange membranes in fuel cells.
Propiedades
IUPAC Name |
(4-fluorophenyl)-(4-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10;/h2-9,14H,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTQZMCYYHIXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





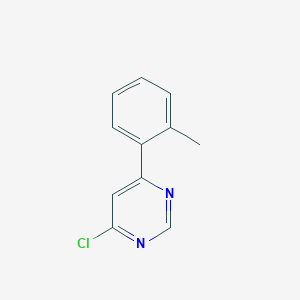


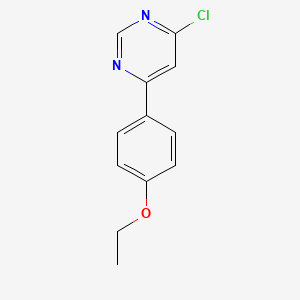



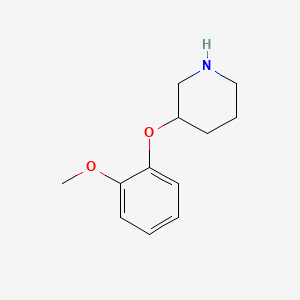
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1371957.png)
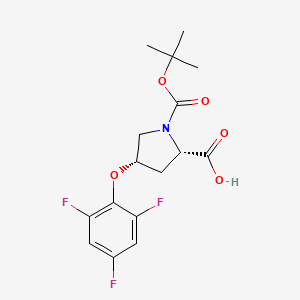
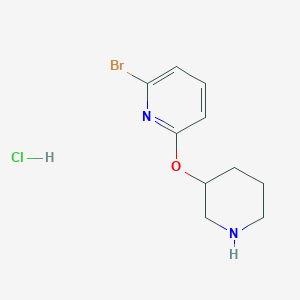
![5-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1371962.png)